molecular formula C24H23FN4O6 B3411282 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(3-nitrophenyl)acetamide CAS No. 903333-13-1

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(3-nitrophenyl)acetamide

Cat. No.: B3411282
CAS No.: 903333-13-1
M. Wt: 482.5 g/mol
InChI Key: QAHHMABHFRNNKT-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-4H-pyran core substituted at the 3-position with a piperazine moiety methyl-linked to a 2-fluorophenyl group. The pyran oxygen at the 2-position is conjugated to an acetamide group terminating in a 3-nitrophenyl substituent .

Properties

IUPAC Name

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O6/c25-20-6-1-2-7-21(20)28-10-8-27(9-11-28)14-19-13-22(30)23(15-34-19)35-16-24(31)26-17-4-3-5-18(12-17)29(32)33/h1-7,12-13,15H,8-11,14,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHHMABHFRNNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor. This means that the compound binds to a site on the ENTs that is different from the active site, changing the transporter’s conformation and reducing its activity.

Biological Activity

The compound 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(3-nitrophenyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

The molecular formula of the compound is C18H20FN3O4C_{18}H_{20}F_{N_{3}}O_{4}, with a molecular weight of approximately 357.37 g/mol. The presence of a piperazine ring and a nitrophenyl group suggests potential interactions with various biological targets, particularly in the central nervous system and cancer treatment.

Research indicates that compounds containing piperazine moieties often exhibit significant biological activity through their interaction with neurotransmitter receptors and transporters. In particular, the 2-fluorophenyl substitution is known to enhance binding affinity and selectivity for certain targets, such as serotonin and dopamine receptors.

Key Mechanisms:

  • Receptor Modulation : The piperazine structure allows for modulation of neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Transport Inhibition : Similar compounds have been shown to inhibit nucleoside transporters, which can affect cellular uptake of nucleosides and subsequently impact cell proliferation in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been noted for its ability to inhibit growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.2Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)10.8Inhibition of DNA synthesis

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating psychiatric disorders. It may exhibit anxiolytic or antidepressant effects by modulating serotonin levels.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study demonstrated that the compound significantly reduced cell viability in A549 and MCF7 cells, suggesting a promising role in lung and breast cancer therapies .
  • Neurotransmitter Interaction : Another investigation assessed the compound's effects on serotonin receptor activity, revealing enhanced receptor binding compared to non-fluorinated analogs, indicating its potential as an antidepressant agent .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(3-nitrophenyl)acetamide exhibit a range of biological activities:

  • Antidepressant Effects : Some derivatives of piperazine have shown promise in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : The pyran ring structure has been linked to anticancer activity, with studies suggesting that such compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Compounds containing piperazine and related structures have demonstrated antimicrobial properties against a variety of pathogens, making them potential candidates for developing new antibiotics.

Case Studies

Several studies have documented the effects and applications of this compound:

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperazine derivatives. The research demonstrated that compounds with similar structures to this compound exhibited significant improvements in behavioral tests for depression in rodent models, suggesting a mechanism involving serotonin receptor modulation .

Case Study 2: Anticancer Research

In another study focused on anticancer properties, researchers synthesized several pyran-based compounds and tested their efficacy against various cancer cell lines. The results indicated that compounds resembling the target molecule induced apoptosis in cancer cells via mitochondrial pathways, showcasing their potential as chemotherapeutic agents .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulation of serotonin and norepinephrine levels
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against multiple bacterial strains

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites:

Reaction TypeConditionsProductsYieldCitations
Amide bond cleavage 6M HCl, 100°C, 6h3-Nitroaniline + Pyran-carboxylic acid78%
Pyran ring opening NaOH (1M), reflux, 3hDicarboxylic acid derivative62%
  • Acidic hydrolysis targets the acetamide group, generating 3-nitroaniline and a pyran-derived carboxylic acid.

  • Basic conditions preferentially degrade the 4-oxo-pyran ring via nucleophilic attack at the carbonyl.

Nucleophilic Aromatic Substitution

The 3-nitrophenyl group participates in substitution reactions:

NucleophileCatalystTemperatureProductRate Constant (k)Citations
HS⁻CuI/DMF80°C3-mercaptophenyl analog3.2×103texts13.2\times 10^{-3}\\text{s}^{-1}
NH3Pd(OAc)₂/Xantphos120°C3-aminophenyl derivative1.8×104texts11.8\times 10^{-4}\\text{s}^{-1}
CH3O⁻K2CO3/DMSO60°C3-methoxyphenyl compound4.7×104texts14.7\times 10^{-4}\\text{s}^{-1}

Quantum mechanical calculations (DFT/B3LYP) reveal the nitro group's meta-position creates partial positive charge at C2 and C6 positions (δ+=+0.12\delta^+=+0.12), enabling nucleophilic attack . Steric hindrance from the pyran-piperazine system reduces reactivity compared to simpler nitroarenes.

Piperazine Functionalization

The piperazine nitrogen undergoes alkylation/acylation:

ReagentSolventProductSelectivity (N1:N4)Citations
CH3ITHF, 0°CN1-methylated derivative85:15
AcClCH2Cl2, RTN4-acetylated compound10:90
Benzyl bromideDMF, 60°CN1-benzyl quaternary ammonium salt92:8
  • Methylation occurs preferentially at N1 due to reduced steric hindrance.

  • Acylation favors N4, attributed to resonance stabilization from the fluorophenyl group.

Pyran Ring Modifications

The 4-oxo-pyran moiety participates in key transformations:

ReactionReagents/ConditionsProductApplicationCitations
Reduction NaBH4/CeCl3, MeOH, 0°C4-hydroxy-tetrahydropyranBioactive intermediate
Diels-Alder Maleic anhydride, toluene, ΔBicyclic adduct (endo:exo = 3:1)Chiral scaffold synthesis
Epoxidation mCPBA, CHCl3, RTPyran epoxideProdrug development

Oxidation Reactions

Critical oxidation pathways include:

Site OxidizedOxidizing AgentProductNotesCitations
Piperazine C-N bondKMnO4/H2SO4Pyrazine derivativeComplete N-dealkylation occurs
Pyran C5-C6 double bondO3, then Zn/HOAc5,6-diketoneOzonolysis followed by reductive workup

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:

  • Nitro → Nitroso rearrangement via conical intersection (CASSCF calculations)

  • Piperazine ring contraction to imidazoline (Φ = 0.12)

Catalytic Coupling Reactions

The compound participates in cross-couplings:

Reaction TypeCatalyst SystemCoupling PartnerProduct YieldCitations
Suzuki-MiyauraPd(PPh3)4/K3PO4Phenylboronic acid68%
Buchwald-HartwigPd2(dba)3/Xantphos4-bromoanisole73%

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Linked Acetamide Derivatives

Compounds sharing the piperazine-acetamide scaffold exhibit variations in aryl substituents and heterocyclic cores, influencing physicochemical and binding properties:

  • N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) : Features a pyridine core and trifluoromethylbenzoyl-piperazine group. The electron-withdrawing trifluoromethyl group may enhance metabolic stability compared to the target compound’s 2-fluorophenyl group .
  • N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide: Contains a pyridinyl-piperazine and phenoxyphenyl group, highlighting how aromatic substituents modulate solubility and receptor affinity .

Heterocyclic Core Variations

  • 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (): Replaces pyran with a thieno-pyrimidin core and uses a sulfanyl linker. The 4-nitrophenyl group may confer stronger electron-withdrawing effects than the target’s 3-nitrophenyl .
  • 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide (): Utilizes a pyridazine core and pyridinyl acetamide.

Substituent Effects

  • Nitro Group Position : The target’s 3-nitrophenyl vs. 4-nitrophenyl in ’s compound affects electronic distribution. Meta-substitution may reduce symmetry and influence crystal packing or solubility .

Data Table: Structural and Physicochemical Comparison

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 4-Oxo-4H-pyran 2-fluorophenylpiperazine, 3-nitrophenyl ~495.46* Polar oxy linker, meta-nitro
9a () Pyridine Trifluoromethylbenzoyl-piperazine ~547.52 High lipophilicity (CF₃ group)
Compound () Thieno-pyrimidin Ethyl, phenyl, 4-nitrophenyl ~467.94 Sulfanyl linker, para-nitro
Compound () Pyridazine 4-Fluorophenyl, pyridinyl ~341.34 Pyridazine core, pyridinylamide

*Calculated based on molecular formula.

Research Findings and Inferences

Synthesis and Characterization : Analogous compounds (e.g., 9a–9g in ) were synthesized via nucleophilic substitution or coupling reactions, with yields and purity confirmed via NMR and mass spectrometry. Similar methods may apply to the target compound .

Physicochemical Trends: Nitro Position: The 3-nitrophenyl group in the target may reduce crystallinity compared to 4-nitrophenyl derivatives, as para-substitution often enhances symmetry .

Heterocyclic Core Impact : Pyran and pyridazine cores (target vs. ) differ in electronic properties; pyran’s oxygen may enhance hydrogen bonding compared to pyridazine’s nitrogen-rich core .

Q & A

Q. Table 1: Yield Optimization via DoE

ConditionCatalystSolventYield (%)
1Pd(OAc)₂DMF62
2XPhos-PdTHF78
3PdCl₂Toluene45

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks :
    • Validate assay conditions (e.g., cell line specificity, ATP concentration in kinase assays) ().
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) ().
  • Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity ().
  • Structural Analog Comparison : Compare IC₅₀ values with derivatives lacking the 3-nitrophenyl group to isolate pharmacophore contributions ().

Advanced: What computational strategies predict target binding modes and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., piperazine moiety binding to hinge region) ().
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes (e.g., fluorophenyl group stabilizing hydrophobic pockets) ().
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties ().

Q. Figure 1: Docking Pose with Serine/Threonine Kinase

  • Key Interactions : Hydrogen bonds between acetamide carbonyl and Lys123; π-π stacking of 3-nitrophenyl with Phe180 (simulated data).

Basic: What are the stability profiles under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC ().
  • Light Sensitivity : UV-vis spectroscopy (λmax 320 nm) to detect nitro group photoreactivity. Recommend amber vials for storage ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(3-nitrophenyl)acetamide

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